N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide
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Overview
Description
N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline ring system substituted with a sulfonamide group and a dichlorophenyl group, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide typically involves the reaction of 8-quinolinesulfonyl chloride with 2,4-dichloroaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or chloroform to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction conditions such as temperature, pressure, and residence time . Additionally, the use of automated systems can help in scaling up the production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of the dichlorophenyl group allows for nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The sulfonamide group can engage in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein interactions.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The quinoline ring can intercalate with DNA, affecting transcription and replication processes . These interactions can disrupt various biological pathways, making the compound useful in studying cellular processes and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide is unique due to its combination of a quinoline ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research applications.
Properties
CAS No. |
158729-27-2 |
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Molecular Formula |
C15H10Cl2N2O2S |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C15H10Cl2N2O2S/c16-11-6-7-13(12(17)9-11)19-22(20,21)14-5-1-3-10-4-2-8-18-15(10)14/h1-9,19H |
InChI Key |
CLYBGTGHCRXTNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)Cl)N=CC=C2 |
Origin of Product |
United States |
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